molecular formula C18H16ClN3OS B2729379 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034596-27-3

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2729379
CAS No.: 2034596-27-3
M. Wt: 357.86
InChI Key: KQHTXGBNYUUIBJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Scientific Research Applications

Cytokinin Activity in Plant Biology

  • Urea Derivatives and Plant Morphogenesis : Urea derivatives, including some similar to the queried compound, show cytokinin-like activity, positively regulating cell division and differentiation in plants. Studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation (Ricci & Bertoletti, 2009).

Molecular Complexation and Crystal Engineering

  • Ion-pair Binding and Metal Ion Coordination : Urea derivatives have been studied for their ability to bind metal ions and anions, demonstrating potential in creating complex structures for various applications (Qureshi et al., 2009).
  • Design for Nonlinear Optical Materials : Urea derivatives are used in the design of materials with quadratic nonlinear optical behavior. This is crucial for applications in optoelectronics and device fabrication (Muthuraman et al., 2001).

Anticancer and Antimicrobial Applications

  • Potential Anticancer Agents : Some urea derivatives, similar in structure to the queried compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines (Zhang et al., 2019).
  • Antimycobacterial Activity : Urea derivatives have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, showing potential as future antimicrobial agents (Konduri et al., 2021).

Miscellaneous Applications

  • Corrosion Inhibition : Urea derivatives have been examined as corrosion inhibitors for mild steel in acidic environments, demonstrating the potential for use in industrial applications (Jeeva et al., 2015).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-5-3-13(4-6-16)10-21-18(23)22-11-14-2-1-8-20-17(14)15-7-9-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHTXGBNYUUIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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